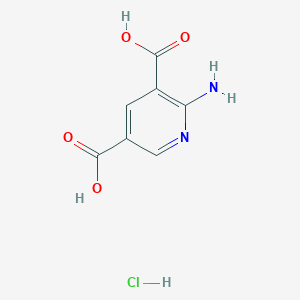

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C₇H₇ClN₂O₄. It is a derivative of pyridine, featuring amino and carboxylic acid functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride typically involves the reaction of 2-aminopyridine with suitable carboxylating agents under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

化学反应分析

Reaction Types and Functional Group Interactions

The compound’s reactivity arises from three primary sites:

-

Amino group (C2): Participates in nucleophilic substitution, condensation, and cyclization.

-

Carboxylic acids (C3/C5): Enable esterification, amide coupling, and decarboxylation.

-

Pyridine ring: Engages in electrophilic aromatic substitution (EAS) under acidic conditions.

Electron-withdrawing carboxylic acid groups stabilize intermediates during reactions, enhancing regioselectivity.

Esterification and Amide Formation

Carboxylic acid groups react with alcohols or amines to form esters or amides.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (reflux) | Dimethyl 2-aminopyridine-3,5-dicarboxylate | 78% |

| Amide Coupling | Thionyl chloride, aniline | 2-Amino-N,N'-diphenylpyridine-3,5-dicarboxamide | 65% |

Cyclization Reactions

The amino group facilitates heterocycle formation:

-

Imidazo[1,2-a]pyridines: Condensation with aldehydes and isonitriles under acid catalysis (e.g., HCl) .

-

Quinoline derivatives: Oxidative cyclization with chlorate salts in acidic media .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration and sulfonation at the C4 position due to meta-directing carboxyl groups:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Amino-4-nitro-pyridine-3,5-dicarboxylic acid | Limited solubility |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2-Amino-4-sulfo-pyridine-3,5-dicarboxylic acid | Requires prolonged heating |

Catalytic and Mechanistic Insights

-

Groebke–Blackburn–Bienaymé Reaction: The amino group reacts with aldehydes and isonitriles to form imidazo[1,2-a]pyridines via a protonated Schiff base intermediate, stabilized by carboxylic acid groups .

-

Decarboxylation: Heating above 200°C induces loss of CO₂, yielding 2-amino-3-carboxypyridine as a primary product.

Industrial Catalysis

-

Oxidation Reactions: Copper-mediated oxidation of quinoline analogs achieves 60–82% yields under optimized chlorate conditions .

Reaction Optimization Data

This compound’s versatility in forming pharmacologically relevant heterocycles and functionalized derivatives underscores its importance in medicinal and synthetic chemistry. Reaction outcomes are highly dependent on protecting group strategies and electronic effects imposed by the carboxyl substituents.

科学研究应用

Pharmaceutical Development

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride serves as a precursor for synthesizing biologically active compounds and pharmaceuticals. Its derivatives have been explored for potential therapeutic applications, particularly in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for various chemical reactions. Its structure allows for the introduction of functional groups that can enhance the biological activity of synthesized compounds. It has been employed in the development of novel drug candidates by facilitating the formation of complex molecular architectures .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its known properties aid in the calibration of analytical instruments and methods .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Aminopyridine-3,5-dicarboxylic acid exhibited significant activity against certain neurological targets. The research focused on synthesizing various derivatives and evaluating their efficacy in modulating neurotransmitter release, indicating potential for treating conditions like depression and anxiety .

Case Study 2: Synthesis of Antimicrobial Agents

In another study, researchers synthesized new antimicrobial agents based on the structure of 2-Aminopyridine-3,5-dicarboxylic acid. The synthesized compounds were tested against a range of bacterial strains, showing promising antibacterial activity. This highlights the compound's versatility as a precursor in developing new antibiotics .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Pharmaceutical Development | Precursor for biologically active compounds | Potential treatments for neurological disorders |

| Organic Synthesis | Building block for complex molecular architectures | Facilitates drug candidate development |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Aids in calibration and method validation |

| Antimicrobial Research | Synthesis of new antimicrobial agents | Promising activity against bacterial strains |

作用机制

The mechanism of action of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

2-Aminopyridine: A simpler derivative with only an amino group attached to the pyridine ring.

3,5-Dicarboxypyridine: A derivative with carboxylic acid groups at the 3 and 5 positions but lacking the amino group.

2-Amino-4,6-dicarboxypyridine: A similar compound with carboxylic acid groups at the 4 and 6 positions.

Uniqueness

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

生物活性

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is a pyridine derivative with notable biological activities. Its structure, characterized by amino and carboxylic acid functional groups, facilitates interactions with various biological molecules, influencing their functions and activities. This article explores the compound's biological activity, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8ClN_2O_4. The presence of both amino and carboxylic acid groups allows for the formation of hydrogen bonds, enhancing its reactivity with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid groups facilitate hydrogen bonding. These interactions can modulate various biochemical pathways, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-Aminopyridine-3,5-dicarboxylic acid exhibit antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrate significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups increases the potency of these compounds against microbial strains .

Enzyme Inhibition

2-Aminopyridine derivatives have been investigated for their inhibitory effects on various enzymes. A notable study reported that structural analogs effectively inhibited enzymes involved in metabolic pathways, such as JMJD5 and AspH. The inhibition was quantified using IC50 values, demonstrating moderate potency (IC50 ∼ 17.9 μM for JMJD5) which suggests potential therapeutic applications in metabolic disorders .

Study on Cytotoxicity

A study focused on the cytotoxic effects of 2-aminopyridine analogs revealed that these compounds could inhibit both enzymes of the glyoxylate cycle. The research characterized their mode of action and assessed cytotoxicity in cancer cell lines. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in cancer therapy .

Fluorescent Properties

Another investigation into the fluorescent properties of aminopyridines demonstrated that modifications to the pyridine ring could enhance fluorescence. This property is particularly useful for biochemical assays where tracking molecular interactions is essential .

Research Applications

The versatility of this compound extends to various fields:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Assays : Its ability to act as a ligand makes it valuable in studying enzyme interactions.

- Pharmaceutical Development : Due to its biological activities, it is considered for developing new antimicrobial and anticancer agents .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-aminopyridine-3,5-dicarboxylic acid hydrochloride?

The compound can be synthesized via condensation reactions using pyridine derivatives and maleate esters. For example, heating a mixture of an oxazole precursor with diethyl maleate followed by cleavage with ethanolic HCl yields substituted pyridine dicarboxylate esters, which can be further functionalized . Advanced routes may involve asymmetric organocatalytic methods, as seen in enantioselective Diels-Alder reactions using pyrrolidine dicarboxylate derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

Utilize a combination of analytical techniques:

- HPLC or LC-MS to assess purity and detect impurities (e.g., related dihydropyridine derivatives) .

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the pyridine ring .

- X-ray crystallography (using SHELX programs) for absolute stereochemical determination in crystalline forms .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Always consult Safety Data Sheets (SDS) for hazard-specific guidance, including PPE requirements (e.g., gloves, fume hoods) .

- Avoid prolonged storage due to potential degradation; monitor for hazardous byproducts .

- Follow institutional chemical hygiene plans, including documentation of training and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigation strategies include:

- Dose-response validation across multiple cell lines or animal models .

- Batch-to-batch impurity analysis using high-resolution mass spectrometry to identify confounding contaminants .

- Computational modeling to predict binding affinities to targets like NMDA receptors, accounting for stereochemical variations .

Q. What experimental design considerations are essential for studying its role in synaptic plasticity?

- Use electrophysiological assays (e.g., patch-clamp) in brain slices, paired with zinc chelators (e.g., ZX1) to isolate metal-dependent mechanisms .

- Control for off-target effects by comparing results with structurally related inhibitors (e.g., AIDA or LY367385) .

- Validate findings using knockout models or CRISPR-based gene editing to confirm target specificity .

Q. How can degradation products be identified and quantified during long-term stability studies?

- Employ accelerated stability testing under varying temperatures and humidity levels .

- Use LC-UV/MS with orthogonal separation methods (e.g., ion-pair chromatography) to resolve polar degradation byproducts .

- Reference pharmacopeial standards (e.g., EP or USP guidelines) for acceptance criteria on sulfated ash, heavy metals, and loss on drying .

Q. Methodological Challenges and Solutions

Q. Why might crystallographic data fail to match computational predictions for this compound?

Discrepancies often stem from:

- Solvent inclusion in the crystal lattice, altering unit cell parameters. Re-refine data using SHELXL with solvent masking .

- Conformational flexibility in solution vs. solid state. Validate with variable-temperature NMR or molecular dynamics simulations .

Q. What strategies improve yield in asymmetric synthesis of its enantiomers?

属性

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4.ClH/c8-5-4(7(12)13)1-3(2-9-5)6(10)11;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIJMMEFBPKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。